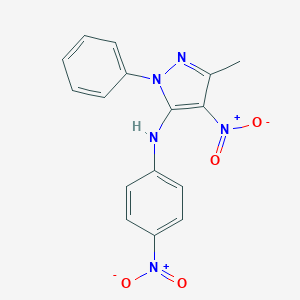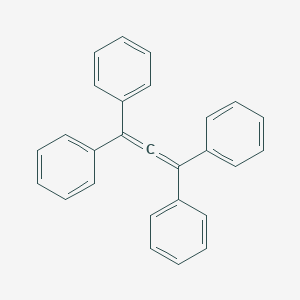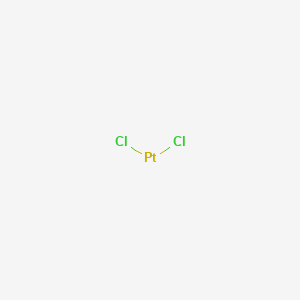
Dimethyl cyclobutane-1,1-dicarboxylate
Vue d'ensemble
Description
Dimethyl cyclobutane-1,1-dicarboxylate is a derivative of cyclobutane, which is a four-membered ring compound. The molecule consists of a cyclobutane core with two ester groups attached to the same carbon atom. This structure is of interest due to its potential applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized by the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight . Another example is the formation of dimethyl 3-methylenecyclobutane-1,2-dicarboxylate through an annulation process starting from maleic anhydride, leading to the intermediate 3-methylenecyclobutane-1,2-dicarboxylic anhydride and finally to the desired product .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives can be quite complex. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed a slightly distorted square-planar arrangement of the central four-membered ring . The analysis of natural bond orbital population and Hirshfeld surface analysis provided insights into the stabilization of the structure through various intermolecular interactions .
Chemical Reactions Analysis
Cyclobutane derivatives can undergo a variety of chemical reactions. The 1,1-cyclobutane dicarboxylate ligand, for instance, has been shown to bind in an unprecedented bridging fashion to cationic Ru(II) centers, stabilized by intramolecular hydrogen bonds . Additionally, the reaction of 1,3-diphenylaziridine-2,2-dicarboxylate with cyclobutanethione derivatives led to unexpected formation of dimethylthioketene cycloadducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The planarity of the cyclobutane ring, as well as the presence of substituents, can affect the molecule's reactivity and interaction with other compounds. For example, the presence of intramolecular hydrogen bonds and the ability of the cyclobutane ring to act as a structure-promoting unit were highlighted in the study of 2-aminocyclobutane-1-carboxylic acids .
Applications De Recherche Scientifique
- CAS Number : 10224-72-3
- Molecular Formula : C10H16O4
- Synonym : 1,1-Cyclobutanedicarboxylic acid dimethyl ester
- Purity : ≥97%
- Thermophysical Property Datafile (IK-Cape File) for Process Simulators : This could involve using the compound in simulations to understand its behavior under different conditions .
- Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics : This suggests the compound could be used in studies related to these processes .
- Quantum Tools for IR Spectra Interpretation : This could involve using the compound in spectroscopy studies .
- Thermophysical Property Datafile (IK-Cape File) for Process Simulators : This could involve using the compound in simulations to understand its behavior under different conditions .
- Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics : This suggests the compound could be used in studies related to these processes .
- Quantum Tools for IR Spectra Interpretation : This could involve using the compound in spectroscopy studies .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
dimethyl cyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-6(9)8(4-3-5-8)7(10)12-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFHUHBBUBVJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427369 | |
| Record name | dimethyl cyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl cyclobutane-1,1-dicarboxylate | |
CAS RN |
10224-72-3 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, 1,1-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10224-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dimethyl cyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl cyclobutane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



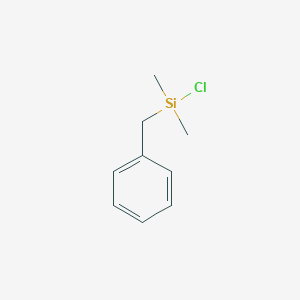
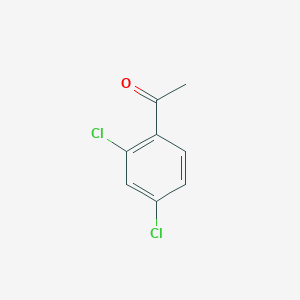
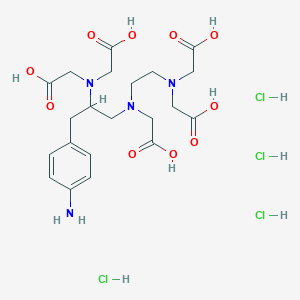
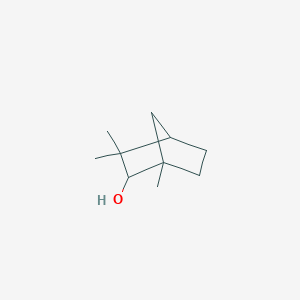

![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)
![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)
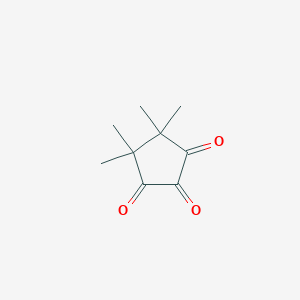
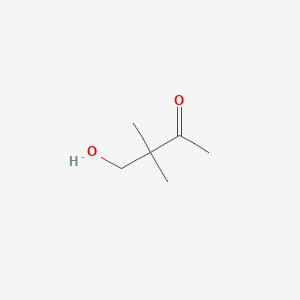
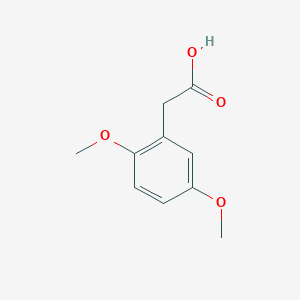
![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)
